molecular formula C7H10N2OS B13140355 AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime

AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime

Katalognummer: B13140355
Molekulargewicht: 170.23 g/mol
InChI-Schlüssel: ATPSXHVEFDVZSQ-XBXARRHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical and biological properties to the compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime can be synthesized through the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the oxime. The use of calcium oxide as a base has been reported to yield high quantities of oximes under mild conditions .

Industrial Production Methods

In industrial settings, the synthesis of oximes, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitriles, amines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

AcetaldehydeO-(2,4-dimethylthiazol-5-yl)oxime is unique due to the combination of the oxime and thiazole functionalities, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C7H10N2OS

Molekulargewicht

170.23 g/mol

IUPAC-Name

(E)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)oxy]ethanimine

InChI

InChI=1S/C7H10N2OS/c1-4-8-10-7-5(2)9-6(3)11-7/h4H,1-3H3/b8-4+

InChI-Schlüssel

ATPSXHVEFDVZSQ-XBXARRHUSA-N

Isomerische SMILES

C/C=N/OC1=C(N=C(S1)C)C

Kanonische SMILES

CC=NOC1=C(N=C(S1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.